molecular formula C7H9N3O4 B1639450 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1002032-61-2

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1639450
CAS No.: 1002032-61-2
M. Wt: 199.16 g/mol
InChI Key: OYDQGYOBQLXBGH-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

  • Formation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Nitration: The pyrazole core is then nitrated using nitric acid to introduce the nitro group at the 3-position.

  • Methylation: The 5-position of the pyrazole ring is methylated using methylating agents such as methyl iodide.

  • Esterification: Finally, the propanoic acid moiety is introduced through esterification reactions with appropriate carboxylic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce additional functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various nucleophiles

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters

Scientific Research Applications

Pharmaceutical Applications

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound, for their ability to inhibit COX-2 activity. The results demonstrated that certain modifications enhanced anti-inflammatory potency, suggesting further exploration in drug development .

Agrochemical Applications

The compound has shown promise in agrochemical formulations, particularly as a herbicide or pesticide. Its mechanism involves disrupting specific biochemical pathways in target plants or pests.

Case Study: Herbicidal Activity

Research published in Pest Management Science highlighted the efficacy of pyrazole derivatives against common agricultural weeds. The study reported that this compound exhibited selective herbicidal activity, making it a candidate for developing environmentally friendly herbicides .

Materials Science

In materials science, this compound has been explored for its potential use in synthesizing novel polymers and composites due to its unique chemical structure.

Case Study: Polymer Synthesis

A recent investigation into polymerization techniques revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. This finding was published in Polymer Chemistry, indicating its utility in advanced material applications .

Data Tables

Application AreaCompound RoleFindings/Notes
PharmaceuticalsAnti-inflammatory agentInhibits COX enzymes; potential for drug development
AgrochemicalsHerbicide/PesticideSelective activity against weeds; environmentally friendly
Materials SciencePolymer additiveEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism by which 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group on the pyrazole ring plays a crucial role in its biological activity, influencing its binding affinity to enzymes and receptors.

Comparison with Similar Compounds

  • 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

  • 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

  • 5-methyl-3-nitro-1H-pyrazole

Uniqueness: 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to its specific structural features, such as the presence of both a nitro group and a methyl group on the pyrazole ring, which contribute to its distinct chemical and biological properties.

Biological Activity

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid, with the chemical formula C₇H₉N₃O₄ and CAS number 1002032-61-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties based on recent research findings.

  • Molecular Weight : 199.16 g/mol
  • Hazard Classification : Irritant

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. For instance:

  • BRAF(V600E) Inhibition : Some derivatives have demonstrated significant inhibitory effects against the BRAF(V600E) mutation, which is common in melanoma. This suggests potential as an antitumor agent in targeted therapies .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Nitric Oxide Production : It was found to inhibit the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation, indicating potential use in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens:

  • Inhibition of Bacterial Growth : The compound showed promising results against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating significant antibacterial activity .

Detailed Research Findings

Activity Target/Methodology Outcome
AntitumorIn vitro assays on BRAF(V600E) cell linesSignificant inhibition observed; potential for drug development .
Anti-inflammatoryLPS-induced NO production assayReduced NO levels; suggests therapeutic potential for inflammation .
AntimicrobialTesting against S. aureus and E. coliMIC values between 0.0039 to 0.025 mg/mL; effective against tested strains .

Case Studies

  • Antitumor Efficacy : A study investigated the effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited cytotoxic effects and could enhance the efficacy of conventional chemotherapy agents like doxorubicin .
  • Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory properties of pyrazole compounds, demonstrating their ability to inhibit TNF-alpha production in macrophages stimulated with LPS. This highlights their potential role in managing chronic inflammatory diseases .

Properties

IUPAC Name

3-(5-methyl-3-nitropyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5-4-6(10(13)14)8-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDQGYOBQLXBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250964
Record name 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002032-61-2
Record name 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002032-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-nitro-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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